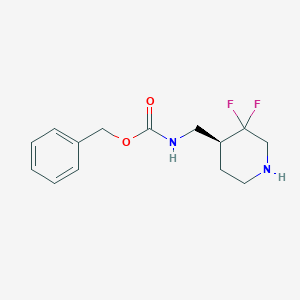

Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate

Description

Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate is a chiral carbamate derivative featuring a piperidine ring substituted with two fluorine atoms at the 3-position and a benzyloxycarbonyl (Cbz) protecting group. This compound is of interest in medicinal chemistry due to the strategic placement of fluorine atoms, which enhance metabolic stability and modulate electronic properties. The stereochemistry at the piperidine ring (S-configuration) and the carbamate linkage are critical for its interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

benzyl N-[[(4S)-3,3-difluoropiperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O2/c15-14(16)10-17-7-6-12(14)8-18-13(19)20-9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2,(H,18,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMLJOKRHDVQNA-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CNC(=O)OCC2=CC=CC=C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCC([C@@H]1CNC(=O)OCC2=CC=CC=C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of Difluoro Substituents: The difluoro groups can be introduced via halogenation reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Carbamate Formation: The final step involves the reaction of the difluoropiperidine with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: Benzyl alcohol and the corresponding amine.

Oxidation: N-oxides or other oxidized derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate depends on its specific application. In general, carbamates can act as enzyme inhibitors by forming stable carbamate-enzyme complexes. The difluoropiperidine moiety may interact with specific molecular targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and properties of benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate with related compounds:

Key Observations :

- Fluorine Substitution: The 3,3-difluoro substitution in the target compound introduces greater electronegativity and conformational rigidity compared to mono-fluoro analogs (e.g., ). This may enhance binding specificity in enzyme inhibition.

- Molecular Weight: The target compound’s molecular weight (~296 g/mol) is intermediate between mono-fluoro and non-fluorinated analogs, influencing pharmacokinetic properties like solubility and membrane permeability.

- Protective Groups : Unlike BOC-protected analogs (e.g., ), the benzyl carbamate group offers orthogonal deprotection strategies, useful in multi-step syntheses.

Computational Predictions

highlights computational methods (e.g., DFT, molecular mechanics) to predict properties. For the target compound:

- Conformational Analysis: The 3,3-difluoro substitution likely restricts piperidine ring puckering, favoring chair conformations with axial fluorine atoms. This contrasts with mono-fluoro analogs, which exhibit greater flexibility .

Biological Activity

Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate, identified by its CAS number 1373503-09-3, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18F2N2O2

- Molecular Weight : 284.30 g/mol

- Structure : The compound features a benzyl group linked to a piperidine derivative, characterized by the presence of two fluorine atoms at the 3-position of the piperidine ring.

The biological activity of this compound is primarily linked to its role as a modulator in various biological pathways. Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against hepatitis B virus (HBV).

- Antiviral Activity : In vitro studies have shown that related compounds can act as capsid assembly modulators. For instance, compounds with similar structures demonstrated submicromolar efficacy against HBV, indicating potential for this compound to inhibit viral replication through interference with capsid assembly mechanisms .

- Cytotoxicity : The cytotoxic effects of the compound have been evaluated in various cell lines. It is crucial for any potential therapeutic agent to exhibit low toxicity while maintaining efficacy against target pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. SAR studies indicate that modifications on the piperidine ring and the benzyl group can significantly influence antiviral activity and cytotoxicity profiles.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Fluorination | Increases potency against HBV | |

| Benzyl Substitution | Alters cytotoxicity |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in animal models:

- In Vivo Studies : Animal models treated with compounds structurally similar to this compound exhibited significant reductions in HBV replication markers. These findings suggest that similar effects may be expected from this compound .

- Toxicological Assessments : Toxicological evaluations indicate that high doses do not result in severe adverse effects on vital organs such as the liver and kidneys, supporting its safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.